molecular formula C4H7IO B15205488 3-Iodo-2-methylprop-2-en-1-ol

3-Iodo-2-methylprop-2-en-1-ol

Cat. No.: B15205488
M. Wt: 198.00 g/mol
InChI Key: GGCHQVLKOFTLDN-DUXPYHPUSA-N
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Description

(e)-3-iodo-2-methylprop-2-en-1-ol is an organic compound with the molecular formula C4H7IO It is characterized by the presence of an iodine atom attached to a carbon-carbon double bond, making it an allylic iodide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-iodo-2-methylprop-2-en-1-ol can be achieved through several methods. One common approach involves the iodination of 2-methylprop-2-en-1-ol using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (e)-3-iodo-2-methylprop-2-en-1-ol may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(e)-3-iodo-2-methylprop-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding the corresponding alkene.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkenes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(e)-3-iodo-2-methylprop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (e)-3-iodo-2-methylprop-2-en-1-ol involves its reactivity as an allylic iodide. The iodine atom can participate in various chemical reactions, acting as a leaving group in substitution reactions or as a site for oxidation or reduction. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    3-iodo-2-methylprop-1-ene: Similar structure but lacks the hydroxyl group.

    2-iodo-3-methylbut-2-ene: Different positioning of the iodine atom and double bond.

    3-bromo-2-methylprop-2-en-1-ol: Bromine instead of iodine.

Uniqueness

(e)-3-iodo-2-methylprop-2-en-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both an iodine atom and a hydroxyl group allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis.

Properties

Molecular Formula

C4H7IO

Molecular Weight

198.00 g/mol

IUPAC Name

(E)-3-iodo-2-methylprop-2-en-1-ol

InChI

InChI=1S/C4H7IO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+

InChI Key

GGCHQVLKOFTLDN-DUXPYHPUSA-N

Isomeric SMILES

C/C(=C\I)/CO

Canonical SMILES

CC(=CI)CO

Origin of Product

United States

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